Methyl 1-(3-aminophenyl)azetidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-aminophenyl)azetidine-3-carboxylate is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. It belongs to the azetidine family, which is a class of heterocyclic compounds characterized by a four-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-aminophenyl)azetidine-3-carboxylate typically involves the reaction of an appropriate N-heterocyclic compound with tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction is carried out in acetonitrile at elevated temperatures (around 65°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-aminophenyl)azetidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized azetidine derivatives .
Scientific Research Applications
Methyl 1-(3-aminophenyl)azetidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of peptidomimetics and nucleic acid analogs.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Methyl 1-(3-aminophenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s four-membered ring structure imparts significant ring strain, making it highly reactive. This reactivity allows it to interact with various biological molecules, potentially inhibiting or modifying their function .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another member of the azetidine family, known for its use in medicinal chemistry.
Aziridine: A three-membered ring analog of azetidine, characterized by even higher ring strain and reactivity.
Pyrrolidine: A five-membered ring analog with lower ring strain and different reactivity profile
Uniqueness
Methyl 1-(3-aminophenyl)azetidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a four-membered ring with an amino group and a carboxylate ester makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 1-(3-aminophenyl)azetidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)8-6-13(7-8)10-4-2-3-9(12)5-10/h2-5,8H,6-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLBYBVPFFXLPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693110 |
Source
|
Record name | Methyl 1-(3-aminophenyl)azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887595-89-3 |
Source
|
Record name | Methyl 1-(3-aminophenyl)-3-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887595-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(3-aminophenyl)azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.